Conformational Locking: O-Syn vs. O-Anti Free Energy Difference
Nuclear magnetic resonance spectroscopy and STO-3G molecular orbital calculations demonstrate that 2-methylbenzaldehydes adopt an O‑syn conformation where the aldehyde oxygen is positioned over the ortho‑methyl group. In 2‑methylbenzaldehyde, the O‑syn conformer is favored over the O‑anti conformer by a free energy of 0.5 kJ/mol in CCl₄ at 305 K . Placement of the electron‑donating 6‑methoxy group para to the 3‑fluoro substituent in the target compound is predicted to further stabilize this conformational preference through enhanced resonance, although an explicit measurement for the exact compound has not been reported in the public literature .
| Evidence Dimension | Conformational free energy preference (O‑syn vs. O‑anti) |
|---|---|
| Target Compound Data | Expected ≥ 0.5 kJ/mol favoring O‑syn conformer (inferred from 2‑methylbenzaldehyde core) |
| Comparator Or Baseline | 2‑Methylbenzaldehyde: ΔG = 0.5 kJ/mol (O‑syn favored, CCl₄, 305 K); 2‑trifluoromethylbenzaldehyde: O‑anti favored in benzene solution |
| Quantified Difference | Target = +0.5 kJ/mol (O‑syn) vs. 2‑trifluoromethylbenzaldehyde O‑anti; baseline O‑syn preference absent in analogs lacking ortho‑methyl |
| Conditions | Calculated (STO‑3G MO) and experimental (¹H NMR long‑range coupling) in CCl₄ at 305 K |
Why This Matters
A locked aldehyde conformation may confer more predictable reactivity in stereoselective transformations compared to freely rotating analogs, impacting synthetic route design.
- [1] Schaefer, T.; et al. Theoretical and experimental conformational preferences of the aldehyde and fluoroaldehyde groups in 2-methylbenzaldehyde. Can. J. Chem. 1980, 58, 2364. View Source
- [2] Bazyl', O. K.; et al. Spectral-luminescent properties of some benzaldehyde derivatives. Opt. Spectrosc. 2019, 127, 242–250. View Source
